molecular formula C12H20N2S B13023067 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine

1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine

Cat. No.: B13023067
M. Wt: 224.37 g/mol
InChI Key: BYEUHNQWAXWIIQ-UHFFFAOYSA-N
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Description

1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine is a pyridine derivative featuring a tert-butylthio substituent at the 6-position, a methyl group at the 5-position, and an ethanamine side chain at the 3-position of the pyridine ring. The tert-butylthio group enhances lipophilicity and metabolic stability, while the ethanamine moiety may confer bioactivity through interactions with biological targets such as receptors or enzymes. Structural characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS), as seen in analogous synthetic protocols .

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

1-(6-tert-butylsulfanyl-5-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C12H20N2S/c1-8-6-10(9(2)13)7-14-11(8)15-12(3,4)5/h6-7,9H,13H2,1-5H3

InChI Key

BYEUHNQWAXWIIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC(C)(C)C)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine typically involves the introduction of the tert-butylthio group onto the pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired substitution occurs efficiently .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The tert-butylthio group is a recurring motif in bioactive molecules. For example:

  • Compound 26/30 (from evidence): These diol-containing derivatives share the tert-butylthio group but differ in their core structure (dihydroflavanol backbone vs. pyridine-ethanamine). The diols exhibit stereochemical complexity, with enantiomers synthesized using AD-mix-α/β, achieving >99% enantiomeric excess (e.e.) .

Physicochemical Properties

Property 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine Compound 26/30 Thiocatechin (27/28)
Molecular Weight ~238 g/mol ~800 g/mol ~600 g/mol
Lipophilicity (LogP) High (tert-butylthio) Moderate (diols) Moderate (benzyl ethers)
Stereochemistry Achiral (no chiral centers) Chiral (two centers) Chiral (flavanol backbone)

Stability and Reactivity

  • The tert-butylthio group in the target compound confers resistance to oxidative degradation compared to simpler thioethers.
  • In contrast, Compound 26/30’s diol groups may render them hygroscopic, requiring anhydrous storage conditions .

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